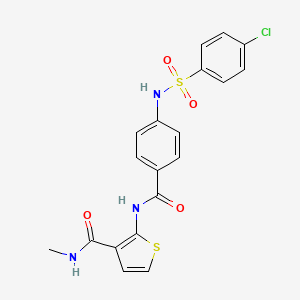

2-(4-(4-chlorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes . For instance, the synthesis of “2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one” involves the use of anhydrous AlCl3 in anhydrous aromatic hydrocarbon . The reaction progress is typically monitored by thin-layer chromatography .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by spectral data (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) and elemental analysis results .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . For instance, the synthesis of “2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid” involves refluxing with p-nitro aniline using dimethyl formamide as a solvent .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically confirmed by their physicochemical properties and spectroanalytical data . For instance, “Ethyl 4-((4-Chlorophenylsulfonamido) methyl)cyclohexanecarboxylate” is a lustrous white amorphous compound with a molecular mass of 359.87 g/mol .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Research has been conducted on the chlorosulfonation of N-benzyl carboxamides, leading to the creation of compounds with potential biological applications. The synthesis process involves reacting N-Benzyl p-chloro- and 2,4-dichloro-benzamide with chlorosulfonic acid, yielding sulfonyl chlorides that are then condensed with nucleophiles to produce derivatives. These compounds have undergone preliminary biological screening against fungi, insects, and weeds, demonstrating the versatility of such chemical modifications for varied scientific applications (Cremlyn, Ellis, & Pinney, 1989).

Material Science and Polymer Chemistry

In the field of material science, the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic dicarboxylic acids showcase the utility of compounds with similar structures in creating high-performance polymers. These materials exhibit high glass transition temperatures and thermal stability, with applications ranging from advanced coatings to composite materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Medicinal Chemistry and Drug Design

Significant research has been dedicated to exploring the medicinal applications of sulfonamide derivatives. Studies on compounds like 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide have revealed their potential for medicinal applications, including antimicrobial and anticancer activities, due to their ability to form stable intra- and intermolecular hydrogen bonds which could influence their interaction with biological targets (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).

Antimicrobial Activity

The design, synthesis, and evaluation of new bisimidyl sulfonamido ketones comprising drug components have been researched for their high biological activity against bacterial and fungal pathogens. These compounds contain biologically active segments like β-lactam, cyclic imide, and sulfonamido groups, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).

Environmental Applications

Sulfonamide derivatives have been explored for environmental applications, such as heavy metal ion adsorption from aqueous solutions. Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings have shown promising results in removing heavy metals like Pb(II), Cd(II), Cu(II), and Cr(III), highlighting the potential of these compounds in water treatment and pollution control (Ravikumar et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S2/c1-21-18(25)16-10-11-28-19(16)22-17(24)12-2-6-14(7-3-12)23-29(26,27)15-8-4-13(20)5-9-15/h2-11,23H,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEKCWLHYGKHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2985545.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2985547.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)

![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)

![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)

![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)